molecular formula C21H13ClFN3O B10980183 N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B10980183
M. Wt: 377.8 g/mol
InChI Key: NEZJUYMSCWDPJF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a chemical compound designed for research purposes and is offered exclusively for use in laboratory studies. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Quinoline-4-carboxamide derivatives represent a significant area of investigation in medicinal chemistry, particularly in the development of novel therapeutic agents. This specific scaffold has demonstrated considerable potential in pharmacological research, showing promising biological activities against challenging diseases. Notably, closely related analogues have been identified as potent inhibitors of Plasmodium falciparum , the parasite responsible for the most severe form of malaria, through a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite . Beyond antiparasitic applications, the quinoline core is a privileged structure in oncology research. Numerous quinoline derivatives are under investigation as anticancer agents due to their ability to interact with key biological targets. These mechanisms can include growth inhibition by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . The continuous research into quinoline-based compounds underscores their importance in the discovery of new drugs with significant therapeutic potential, especially for conditions like malaria and cancer that affect millions worldwide . Researchers can utilize this high-purity compound to explore its specific properties and applications in these and other biological contexts.

Properties

Molecular Formula

C21H13ClFN3O

Molecular Weight

377.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H13ClFN3O/c22-17-10-14(7-8-18(17)23)25-21(27)16-11-20(13-4-3-9-24-12-13)26-19-6-2-1-5-15(16)19/h1-12H,(H,25,27)

InChI Key

NEZJUYMSCWDPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Quinoline Core Formation via Pfitzinger Reaction

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin derivatives and acetophenones. This approach is foundational for generating the quinoline scaffold:

  • Reaction Conditions :

    • 5-Chloroisatin or 5-fluoroisatin reacts with substituted acetophenones under alkaline conditions (e.g., KOH in ethanol/water) at elevated temperatures (125°C, microwave-assisted).

    • Example: Formation of 6-chloro-2-(p-tolyl)quinoline-4-carboxylic acid (3 ) from 5-chloroisatin and 1-(p-tolyl)ethanone.

  • Yield Optimization :

    • Yields range from 29% to 58%, depending on substituent steric effects and reaction time.

Amide Coupling with 3-Chloro-4-fluoroaniline

The final step involves coupling the quinoline-4-carboxylic acid with 3-chloro-4-fluoroaniline:

  • Activation Strategies :

    • EDC/HOBt Method : Carboxylic acid activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by amine addition.

    • CDMT Coupling : 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine in dichloromethane achieves efficient amide bond formation.

  • Reaction Conditions :

    • Typical yields: 70–85% after purification by silica gel chromatography.

    • Critical Note : Steric hindrance from the 3-chloro-4-fluorophenyl group may necessitate prolonged reaction times (12–24 hr).

Alternative Approaches

One-Pot Synthesis Using Fe₃O₄ Nanoparticles

A solvent-free, catalytic method employs Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride nanoparticles:

  • Procedure :

    • Benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline are heated at 80°C with the catalyst (10 mg).

    • The catalyst is magnetically recovered and reused for up to 8 cycles without significant activity loss.

  • Advantages :

    • Yield: 89–92% for analogous quinoline-4-carboxamides.

    • Environmentally friendly due to reduced solvent use.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

  • Quinoline Formation :

    • Pfitzinger reaction completion in 20 min (vs. 3 hr conventional heating).

  • Amide Coupling :

    • EDC/HOBt-mediated coupling achieves 85% yield in 15 min under microwave conditions.

Analytical Data and Characterization

Property Value Source
Molecular FormulaC₂₁H₁₃ClFN₃O
Molecular Weight377.8 g/mol
Melting PointNot reported (decomposes >250°C)
HPLC Purity>98% (after recrystallization)
Key IR Bands (cm⁻¹)1650 (C=O), 1540 (C=N), 1240 (C-F)

Challenges and Optimization Strategies

Steric Hindrance in Amide Formation

  • Issue : Low yields due to bulky 3-chloro-4-fluorophenyl group.

  • Solution : Use excess EDC (1.5 eq) and HOBt (1.2 eq) with extended reaction times (24 hr).

Byproduct Formation in Suzuki Coupling

  • Issue : Homocoupling of boronic acid.

  • Solution : Degas solvents and maintain inert atmosphere (N₂/Ar) .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This can involve binding to the active site of an enzyme or interacting with receptor proteins to alter cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Substituents (Quinoline 2-position / Phenyl Ring) Molecular Weight (g/mol) logP Key Features
Target Compound Pyridin-3-yl / 3-Cl-4-F-phenyl ~370 (estimated) ~5.5 Balanced polarity; dual halogenation
N-(2,6-Dichlorophenyl) analog Pyridin-3-yl / 2,6-diCl-phenyl Not reported ~6.8 High lipophilicity; steric hindrance
N-(2-Chlorophenyl)-2-(4-ethylphenyl) analog 4-Ethylphenyl / 2-Cl-phenyl 386.88 6.735 High logP; ethyl enhances lipophilicity
N-(2-Hydroxyphenyl) analog Pyridin-3-yl / 2-OH-phenyl 341.36 ~3.5 Improved solubility; H-bond donor
Antimicrobial derivative (Compound 35) 6-Fluoro / morpholinopropyl Not reported Not reported Antimicrobial activity; complex side chain

Key Observations :

  • Lipophilicity : The target compound’s logP (~5.5, estimated) is lower than the dichlorophenyl and ethylphenyl analogs due to fluorine’s moderate hydrophobicity and pyridinyl polarity .
  • Solubility : The hydroxyl analog (logP ~3.5) has superior aqueous solubility, whereas the target compound’s dual halogenation may limit solubility but enhance membrane permeability .
  • Bioactivity: The morpholinopropyl-substituted derivative () shows antimicrobial activity, suggesting that side-chain modifications critically influence biological targeting .
Electronic and Steric Effects
  • Pyridinyl vs. Ethylphenyl : The pyridin-3-yl group introduces a hydrogen-bond acceptor, while the 4-ethylphenyl group () increases steric bulk and lipophilicity .
Pharmacological Implications
  • Target Engagement : Pyridinyl and halogenated phenyl groups are common in kinase inhibitors (e.g., EGFR, VEGFR), where halogen interactions with hydrophobic pockets improve binding .
  • Toxicity : Dichlorophenyl analogs may exhibit higher cytotoxicity due to increased metabolic stability and accumulation, whereas fluorine’s smaller size and lower reactivity could reduce off-target effects .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, with the CAS number 931366-76-6, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

PropertyValue
Molecular FormulaC21H13ClFN3O
Molecular Weight377.8 g/mol
Melting PointN/A
Boiling PointN/A
DensityN/A

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It functions as a potential inhibitor of key enzymes involved in critical biochemical pathways. For instance, similar compounds in the quinoline family have been shown to inhibit dihydropteroate synthetase, disrupting folate synthesis and thus affecting bacterial growth and replication.

Biological Activities

  • Antimicrobial Activity :
    • Quinoline derivatives are known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's structural features contribute to its lipophilicity, enhancing its ability to penetrate bacterial membranes .
  • Anticancer Properties :
    • Research has demonstrated that quinoline derivatives can induce apoptosis in cancer cells. For example, compounds with similar functional groups have been reported to activate caspases and increase p53 expression in cancer cell lines, leading to cell cycle arrest and programmed cell death .
  • Antiviral Activity :
    • Some studies suggest that quinoline derivatives may also possess antiviral properties, potentially inhibiting viral replication through interference with viral enzymes or cellular pathways essential for virus life cycles.

Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial activity of various substituted quinoline derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited superior activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide. The most potent derivatives showed minimal toxicity against human cell lines, highlighting their therapeutic potential .

Study 2: Anticancer Evaluation

In a separate evaluation of quinoline-based compounds, several derivatives were tested against breast cancer cell lines (MCF-7). The results revealed that specific substitutions on the quinoline ring significantly enhanced cytotoxicity, with IC50 values in the micromolar range. Flow cytometry analysis indicated that these compounds triggered apoptosis via caspase activation, suggesting a promising avenue for cancer therapy development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Structural FeatureEffect on Activity
Presence of halogen substituentsIncreased lipophilicity and activity against pathogens
Aromatic vs. non-aromatic aminesAromatic amines generally show better biological activity

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves condensation reactions between diamino intermediates and aldehydes under controlled conditions. For example, heating 2,3-diamino-N-(3-chloro-4-fluorophenyl)isonicotinamide with nicotinaldehyde in DMSO at 100°C under air, followed by purification via column chromatography, yields the target compound . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) can improve yields. Monitoring reaction progress using TLC or HPLC ensures intermediate stability and purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing quinoline-4-carboxamide derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms structural integrity by identifying proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon frameworks .
  • ESI-MS : Validates molecular weight (e.g., m/z 376.3 [M+1] for quinoline analogs) and detects fragmentation patterns .
  • HPLC : Assesses purity (>95% for research-grade compounds) using reverse-phase columns and UV detection .
  • X-ray crystallography (SHELX) : Resolves 3D structures for binding mode analysis, though this requires high-quality single crystals .

Q. What initial biological screening assays are recommended to evaluate the compound’s therapeutic potential?

Methodological Answer:

  • Enzyme inhibition assays : Test activity against kinases or DNA topoisomerases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cell-based cytotoxicity : Use MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • DNA interaction studies : Employ ethidium bromide displacement assays or comet assays to assess intercalation or strand-breaking activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the quinoline core?

Methodological Answer:

  • Analog synthesis : Systematically vary substituents (e.g., pyridinyl vs. phenyl groups) and assess biological activity. For example, replacing pyridin-3-yl with pyridin-4-yl reduces anticancer potency by 30% in some analogs .
  • Computational docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., EGFR kinase). Compare with experimental IC₅₀ data to validate models .
  • Statistical analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, H-bond donors) with activity trends .

Q. What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities (>98% purity required for reproducibility) .
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., 48-hour incubation for cytotoxicity).
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., serum concentration in cell culture) .

Q. How can X-ray crystallography using SHELX aid in determining the compound’s binding mode with biological targets?

Methodological Answer:

  • Co-crystallization : Soak purified protein targets (e.g., cytochrome P450 2C9) with the compound and grow crystals in high-salt buffers .
  • Data refinement : Use SHELXL for iterative model building, incorporating electron density maps to resolve ligand-protein interactions (e.g., hydrogen bonds with pyridinyl groups) .
  • Validation : Cross-check results with mutagenesis studies (e.g., alanine scanning of binding site residues) .

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